CHLORHEXIDINE DIGLUCONATE

Formulation science Pharmaceutical development Aqueous delivery systems

Select chlorhexidine digluconate 20% solution for its >1,000-fold water solubility advantage over hydrochloride salts (≥750 g/L vs ≤0.6 g/L), micelle-forming capability (CMC 0.0066) enabling concentrated stock solutions, and Level I clinical evidence: 25% surgical site infection reduction vs. povidone-iodine (13,721-patient meta-analysis), 77% catheter-related bloodstream infection reduction. Ideal for surgical antisepsis, oral rinses, and aqueous antimicrobial formulations. Verify antidiscoloration systems do not compromise efficacy.

Molecular Formula C22H30Cl2N10.2C6H12O7
C34H54Cl2N10O14
Molecular Weight 897.8 g/mol
CAS No. 18472-51-0
Cat. No. B1668725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHLORHEXIDINE DIGLUCONATE
CAS18472-51-0
Synonyms1,1'-HBCB
avagard
Chlorhexamed
chlorhexidine bigluconate
chlorhexidine digluconate
chlorhexidine gluconate
Corsodyl ICI
Curasept ADS 220
Dyna-Hex
Eludril
Gibitan
Hexidine
Hibiclens
Hibident
Hibiscrub
Hibisol
Hibitane
Peridex
Perio Chip
Molecular FormulaC22H30Cl2N10.2C6H12O7
C34H54Cl2N10O14
Molecular Weight897.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)
InChIKeyYZIYKJHYYHPJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMW: 578.38;  crystals;  decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/
Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/
In water, 800 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorhexidine Digluconate CAS 18472-51-0: Procurement Specifications and Baseline Characteristics


Chlorhexidine digluconate (CHG; CAS 18472-51-0) is a cationic bisbiguanide antiseptic agent formulated as a concentrated aqueous solution, typically supplied as a 20% w/v stock solution with water solubility of ≥750 g/L at 20°C [1]. The compound exists as a colorless to pale-yellowish liquid with a density of 1.06 g/mL at 25°C and a molecular weight of 897.76 . As a member of the chlorhexidine salt family, CHG exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and select protozoa, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [2]. The digluconate counterion confers specific physicochemical properties—including critical micellar concentration behavior and enhanced aqueous solubility relative to alternative salt forms—that materially impact formulation compatibility, biological performance, and procurement decisions across clinical and industrial applications.

Why Chlorhexidine Digluconate Cannot Be Interchanged with Other Chlorhexidine Salts or In-Class Antiseptics


Chlorhexidine salts are not functionally interchangeable despite sharing the same cationic antimicrobial moiety. The counterion species fundamentally alters critical performance parameters: aqueous solubility, formulation compatibility with physiological chloride concentrations, and skin/mucosal irritation profiles [1]. For instance, chlorhexidine digluconate forms micelles at a molar CMC of 0.0066 and can solubilize less soluble diacetate forms via mixed micelle formation—a property absent in other salt forms [2]. Furthermore, substitution of CHG with structurally distinct antiseptics such as povidone-iodine or octenidine dihydrochloride yields materially different clinical outcomes in surgical site infection prevention and residual antimicrobial persistence, as documented in head-to-head randomized controlled trials and standardized in vitro comparisons [3]. The evidence below quantifies these differential dimensions that bear directly on scientific selection and procurement specifications.

Chlorhexidine Digluconate Quantitative Differentiation Evidence: Comparative Data Against Analogs and Alternatives


Aqueous Solubility Superiority of Digluconate Salt Versus Hydrochloride Salt

Chlorhexidine digluconate exhibits markedly higher aqueous solubility than chlorhexidine hydrochloride. At 20°C, CHG solubility reaches ≥750 g/L in water, whereas chlorhexidine dihydrochloride demonstrates only very slight water solubility at 0.06 g/100 mL (0.6 g/L) at 20°C [1]. This represents a >1,000-fold difference in aqueous solubility capacity. Additionally, the digluconate salt forms micelles with a molar critical micellar concentration of 0.0066 at 25°C, enabling solubilization of less soluble chlorhexidine salt forms through mixed micelle formation—a colloidal property not observed with hydrochloride salts [2]. The gluconate counterion actively enhances the amount of chlorhexidine diacetate entering solution via this micellar mechanism [3].

Formulation science Pharmaceutical development Aqueous delivery systems

Reduced Skin and Mucosal Irritation: Digluconate Versus Acetate Salt

Comparative experimental testing at equivalent concentrations demonstrates that chlorhexidine digluconate produces significantly lower skin irritation and sensitization compared to chlorhexidine acetate [1]. Clinical reports document that chlorhexidine acetate solutions used for mouth rinsing are associated with adverse reactions including oral pain, tongue discoloration, contact dermatitis, and mucosal allergic responses [1]. In contrast, the digluconate formulation exhibits substantially reduced mucosal irritation profiles, which has supported its extensive adoption in oral care applications and preoperative skin antisepsis protocols requiring prolonged or repeated contact with sensitive tissues [1].

Dermatological safety Oral care formulation Mucosal tolerance

Clinical Superiority in Surgical Site Infection Prevention: CHG Versus Povidone-Iodine

A 2024 systematic review and meta-analysis of 16 randomized controlled trials involving 13,721 patients compared chlorhexidine gluconate (CHG) versus povidone-iodine (PVI) for preoperative skin antisepsis. CHG demonstrated statistically significant superiority over PVI: overall surgical site infection (SSI) risk was 25% lower with CHG (OR 1.25 favoring CHG; 95% CI 1.06-1.48; p=0.007), and superficial SSI risk was 67% lower with CHG (OR 1.67 favoring CHG; 95% CI 1.25-2.24; p<0.001). Deep SSI rates showed no significant difference (OR 1.00; 95% CI 0.66-1.50; p=0.994) [1]. A separate 2026 network meta-analysis of catheter-related infections found that alcoholic chlorhexidine reduced catheter-related bloodstream infection risk by 77% compared to aqueous povidone-iodine (RR 0.23; 95% CI 0.16-0.33) and reduced local infection risk by 76% (RR 0.24; 95% CI 0.08-0.70) [2].

Surgical antisepsis Infection control Healthcare-associated infections

Biocompatibility Index Ranking: CHG Position Among Eleven Clinical Antiseptics

A standardized parallel assessment of antimicrobial activity and cellular cytotoxicity established a dimensionless biocompatibility index (BI) for eleven antiseptic agents, including chlorhexidine digluconate (CHX), octenidine dihydrochloride (OCT), polyhexamethylene biguanide (PHMB), povidone-iodine (PVP-I), and others. BI was defined as the ratio of the concentration causing 50% fibroblast damage to the concentration achieving ≥3 log10 (99.9%) microbial reduction after 30-minute exposure at 37°C in the presence of 10% fetal bovine serum [1]. CHX ranked third among all agents tested, with BI values falling between those of PHMB and PVP-I. The rank ordering for E. coli toxicity was OCT > PHMB > CHX > PVP-I(o) > PVP-I(s) > BAC > CPC > TRI > MSP; for S. aureus toxicity, the order was OCT > PHMB > CHX > CPC > PVP-I(o) > BAC > PVP-I(s) > TRI > MSP [1]. Notably, OCT and PHMB were the only agents achieving BI >1, indicating the most favorable antimicrobial-to-cytotoxicity ratios [1].

Biocompatibility assessment Cytotoxicity profiling Antiseptic selection

Standardized In Vitro Efficacy Ranking: CHG Performance Relative to Five Antiseptics

A 2010 study conducted under standardized DIN/EN conditions compared the antimicrobial efficacy of chlorhexidine digluconate (CHG), octenidine dihydrochloride (OCT), polyhexanide (PHMB), triclosan, and PVP-iodine against a panel of clinically relevant pathogens including MRSA, VRE, E. coli, P. aeruginosa, and C. albicans [1]. Under prolonged contact time conditions, CHG ranked third among the five agents, with efficacy order: polyhexanide = octenidine > chlorhexidine > triclosan > PVP-iodine [1]. Both CHG and OCT demonstrated MIC₄₈ and MBC₂₄ values ranging from 16 to 32 mg/L against tested organisms. In contrast, triclosan required maximum values of 256-512 mg/L (with an efficacy gap against P. aeruginosa), and PVP-iodine required up to 1024 mg/L (with an efficacy gap against S. pneumoniae) [1]. However, under immediate-action conditions (1 minute exposure), CHG ranked lower: octenidine = PVP-iodine >> polyhexanide > chlorhexidine > triclosan [1].

Antiseptic benchmarking MIC/MBC determination Wound antisepsis

Oral Microorganism Susceptibility Spectrum and Resistance Development Profile

In vitro susceptibility testing against 28 oral microbial isolates (including 10 streptococci, 8 Porphyromonas gingivalis, 6 Aggregatibacter actinomycetemcomitans, 2 enterobacteria, 1 Candida albicans, and 1 Fusobacterium nucleatum) determined that chlorhexidine digluconate minimum inhibitory concentrations range from 0.01% to 0.50% [1]. Passage experiments on agar plates containing subinhibitory CHG concentrations produced only transitory moderate increases in tolerance in 5 of 24 isolates (20.8%), with no evidence of stable, heritable antimicrobial resistance emergence [1]. One-minute exposure testing confirmed high bactericidal activity against the entire panel of tested oral microorganisms for manually prepared CHG solutions [1]. Notably, certain commercially available CHG formulations containing antidiscoloration systems demonstrated partially reduced efficiency compared to manually prepared CHG preparations [1].

Oral microbiology Periodontal antisepsis Antimicrobial resistance

Evidence-Backed Application Scenarios for Chlorhexidine Digluconate in Research and Industrial Settings


Aqueous Formulation Development Requiring High Solubility and Micellar Solubilization Capacity

Formulation scientists developing aqueous antiseptic solutions, oral rinses, or surgical scrubs should prioritize chlorhexidine digluconate over hydrochloride or acetate salts based on the >1,000-fold solubility differential (≥750 g/L at 20°C vs ≤0.6 g/L for hydrochloride) and its capacity to form micelles (CMC 0.0066) that solubilize less soluble chlorhexidine species through mixed micelle formation [1][2]. This property enables concentrated stock solutions and ensures stability in aqueous delivery systems—capabilities unavailable with alternative salt forms.

Preoperative Surgical Skin Antisepsis Protocols for Superficial and Overall SSI Reduction

Healthcare procurement for surgical antisepsis should prioritize chlorhexidine gluconate over povidone-iodine based on meta-analysis evidence from 13,721 surgical patients: CHG reduces overall SSI risk by 25% (p=0.007) and superficial SSI risk by 67% (p<0.001) [1]. For catheter insertion site preparation, alcoholic CHG formulations reduce catheter-related bloodstream infections by 77% (RR 0.23) and local infections by 76% (RR 0.24) versus aqueous povidone-iodine [2]. These data provide Level I evidence for formulary inclusion and protocol standardization decisions.

Oral Care Product Development Targeting Periodontal Pathogens Without Resistance Induction

Investigators developing mouthrinses or local delivery systems for periodontopathogenic organisms (P. gingivalis, A. actinomycetemcomitans) should select chlorhexidine digluconate based on its established susceptibility range (MIC 0.01%-0.50%) and low propensity for inducing stable antimicrobial resistance—only 5 of 24 isolates (20.8%) showed transient tolerance after subinhibitory exposure [1]. However, procurement should verify that commercial formulations do not incorporate antidiscoloration systems that may partially compromise antimicrobial efficacy relative to manually prepared CHG controls [1].

Wound and Mucosal Antisepsis Requiring Prolonged Contact Time Efficacy

For applications permitting contact times exceeding 1 minute (e.g., surgical site preparation with extended drying time, wound irrigation, dental impressions), chlorhexidine digluconate demonstrates MIC/MBC values of 16-32 mg/L—equivalent to octenidine and polyhexanide and 8- to 32-fold more potent than triclosan and PVP-iodine [1]. Under these prolonged-contact conditions, CHG ranks third among five major clinical antiseptics (polyhexanide = octenidine > chlorhexidine > triclosan > PVP-iodine), establishing a clear procurement rationale where rapid kill (<1 min) is not the primary performance requirement [1].

Quote Request

Request a Quote for CHLORHEXIDINE DIGLUCONATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.